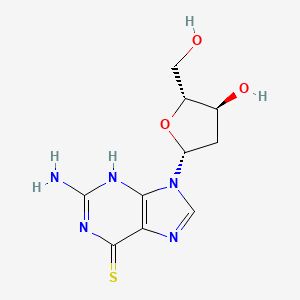

6-Thio-2'-Desoxyguanosin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

THIO has shown efficacy across various types of cancers:

- Gliomas : Studies demonstrated that THIO induces acute telomeric DNA damage in glioma cell lines, leading to cell death. Its effects were observed in both primary and recurrent gliomas, suggesting its potential as a therapeutic agent for these tumors .

- Non-Small Cell Lung Cancer (NSCLC) : THIO is currently being developed as a second-line treatment for NSCLC patients who have progressed beyond standard therapies. Clinical trials are underway to evaluate its effectiveness when combined with immune checkpoint inhibitors like anti-PD-1 and anti-PD-L1 agents .

- Colorectal Cancer : Phase 2 clinical trials are planned to assess THIO's activity against advanced colorectal cancer, leveraging its ability to disrupt telomere integrity in tumor cells .

- Small Cell Lung Cancer (SCLC) : The FDA has granted orphan drug designation to THIO for SCLC treatment, recognizing its potential as a first-in-class telomere-targeting agent .

Mechanistic Insights

Research indicates that THIO not only induces telomere dysfunction but also triggers immune responses against tumors that are typically resistant to immunotherapy. In preclinical models, THIO administration followed by immune checkpoint blockade resulted in complete tumor regression without recurrence during observation periods .

Ongoing Clinical Trials

| Trial Identifier | Cancer Type | Phase | Combination Therapy | Status |

|---|---|---|---|---|

| NCT05208944 | NSCLC | Phase 2 | Anti-PD1 inhibitor (Cemiplimab) | Recruiting |

| NCT04500000 | Colorectal Cancer | Phase 2 | TBD | Planned |

| NCT05000000 | Small Cell Lung Cancer | Phase 2 | TBD | Planned |

These trials aim to validate the safety and efficacy of THIO in diverse patient populations and tumor types.

Case Studies

- Glioma Treatment : In vitro studies revealed that THIO significantly reduced cell viability in glioma cell lines compared to controls, indicating robust anti-tumor activity. Further analysis showed that telomere dysfunction was a key mechanism behind this effect .

- NSCLC : A study involving mouse xenografts demonstrated that THIO treatment led to decreased tumor growth rates and increased telomere dysfunction compared to traditional therapies like 6-thioguanine .

Wirkmechanismus

Target of Action

6-Thio-2’-Deoxyguanosine (6-Thio-dG) primarily targets telomerase , an enzyme that is reactivated in approximately 90% of cancers . Telomerase plays a significant role in the proliferation and reproductive immortality of cancer cells .

Mode of Action

6-Thio-dG is a nucleoside analog and a telomerase substrate. It is preferentially incorporated into telomeres by telomerase, leading to telomere uncapping . This interaction with its targets results in telomere dysfunction and triggers cell death selectively in telomerase-positive cancer cells .

Biochemical Pathways

The incorporation of 6-Thio-dG into telomeres by telomerase leads to telomeric DNA damage . This damage triggers DNA damage responses and apoptosis, inhibiting cell invasion, stem cell pathways, and proliferation . The damaged telomeric fragments accumulate in cytosolic micronuclei, activating both innate (cGAS/STING) and adaptive (T-cell) immune responses .

Pharmacokinetics

It’s noted that 6-thio-dg has been shown to cross the blood-brain barrier and specifically target tumor cells in an orthotopic mouse model of diffuse intrinsic pontine glioma (dipg) .

Result of Action

The result of 6-Thio-dG action is the induction of rapid cell death in cancer cells, while sparing telomerase-negative cells . It has shown efficacy in various in vitro and in vivo models of gliomas, demonstrating potent anticancer activity . It has also been found to induce apoptotic cell death in several human glioma cell lines .

Action Environment

The action of 6-Thio-dG can be influenced by the environment in which it is used. For instance, it has been shown to have synergistic effects when used in combination with other treatments. In preclinical in vitro and in vivo models, 6-Thio-dG demonstrated increased anticancer potency when used in sequence with PD-(L)1 inhibitors . .

Biochemische Analyse

Biochemical Properties

6-Thio-2’-Deoxyguanosine plays a significant role in biochemical reactions. It is a telomerase substrate precursor nucleoside analogue . It interacts with telomerase, an enzyme present in more than 85% of human cancers . The interaction between 6-Thio-2’-Deoxyguanosine and telomerase leads to the incorporation of this compound into newly synthesized telomeres .

Cellular Effects

The effects of 6-Thio-2’-Deoxyguanosine on various types of cells and cellular processes are profound. It induces telomere dysfunction and rapid cell death in cancer cells, while sparing telomerase-negative cells . It has been shown to be effective in the majority of human and mouse glioma cell lines . It also demonstrates efficacy in cancer cell lines that have acquired resistance to certain treatments .

Molecular Mechanism

The mechanism of action of 6-Thio-2’-Deoxyguanosine is through its interaction with telomerase. Once incorporated into the telomeres, 6-Thio-2’-Deoxyguanosine compromises the telomere structure and function, leading to ‘uncapping’ of the chromosome ends and thus resulting in rapid tumor cell death . This mechanism does not depend on the progressive shortening of telomere length .

Temporal Effects in Laboratory Settings

Over time, 6-Thio-2’-Deoxyguanosine continues to induce telomeric DNA damage not only in cancer cell lines but also in patient-derived xenograft (PDX) tumor specimens . This leads to a significant inhibition of cell invasion, stem cell, and proliferation pathways while triggering DNA damage and apoptosis .

Dosage Effects in Animal Models

In animal models, 6-Thio-2’-Deoxyguanosine has shown to decrease tumor growth rate superior to that observed with other treatments . It also increases telomere dysfunction in tumor cells in vivo .

Metabolic Pathways

The metabolic pathways that 6-Thio-2’-Deoxyguanosine is involved in are primarily related to its interaction with telomerase and its incorporation into telomeres .

Transport and Distribution

It is known that it is incorporated into de novo synthesized telomeres .

Subcellular Localization

The subcellular localization of 6-Thio-2’-Deoxyguanosine is at the telomeres, where it is incorporated by telomerase . This localization to the telomeres is crucial for its function in inducing telomere dysfunction and cell death .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Thio-2'-Desoxyguanosin beinhaltet typischerweise die Modifikation von Guanosin. Eine übliche Methode umfasst die Reaktion von 2'-Desoxyguanosin mit Thioharnstoff unter bestimmten Bedingungen, um die Thiogruppe an der 6-Position der Guaninbase einzuführen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dabei kommen hochreine Reagenzien und kontrollierte Reaktionsbedingungen zum Einsatz, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Thio-2'-Desoxyguanosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Diese Reaktion kann die Thiogruppe in eine Sulfhydrylgruppe umwandeln.

Substitution: Die Thiogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxide, Sulfone und substituierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Thioguanin: Ein weiteres Nukleosidanalogon mit ähnlichen Eigenschaften, aber unterschiedlichen Wirkmechanismen.

Imetelstat: Ein Telomerase-Inhibitor, der ebenfalls Telomere angreift, jedoch über einen anderen Mechanismus.

MST-312: Ein Telomerase-Inhibitor, der die Telomerpflege beeinflusst

Einzigartigkeit

6-Thio-2'-Desoxyguanosin ist einzigartig in seiner Fähigkeit, direkt von der Telomerase in Telomere eingebaut zu werden, was zu einer Telomerfunktionsstörung und selektivem Krebszelltod führt. Diese Eigenschaft unterscheidet es von anderen Telomerase-Inhibitoren und Nukleosidanaloga .

Biologische Aktivität

6-Thio-2'-deoxyguanosine (6-thio-dG) is a modified nucleoside analogue that has emerged as a promising therapeutic agent, particularly in the context of cancer treatment. Its unique mechanism of action, primarily targeting telomerase-positive tumor cells, has garnered significant attention in recent years. This article explores the biological activity of 6-thio-dG, highlighting its mechanisms, efficacy in various cancers, and relevant research findings.

6-thio-dG serves as a substrate for telomerase, an enzyme that is often upregulated in cancer cells. Upon incorporation into newly synthesized telomeres, 6-thio-dG induces telomere dysfunction. This dysfunction leads to rapid cell death specifically in telomerase-positive cells while sparing normal cells that do not express telomerase. The following points summarize its mechanism:

- Telomerase Recognition : 6-thio-dG is recognized and incorporated by telomerase into the telomeres of cancer cells.

- Telomere Dysfunction : The incorporation results in structural modifications that compromise telomere integrity, leading to cell cycle arrest and apoptosis.

- Selective Cytotoxicity : Normal cells, which typically do not express telomerase, are largely unaffected by 6-thio-dG treatment, minimizing collateral damage to healthy tissues.

Efficacy in Cancer Models

Research has demonstrated the efficacy of 6-thio-dG across various cancer types, including non-small cell lung cancer (NSCLC), melanoma, and gliomas. Below are key findings from recent studies:

Table 1: Efficacy of 6-Thio-2'-Deoxyguanosine in Different Cancer Types

Case Studies

-

NSCLC Treatment :

A phase II clinical trial evaluated 6-thio-dG's effectiveness as a second-line treatment for NSCLC patients who had progressed beyond standard therapies. Results indicated improved tumor response rates and prolonged survival when combined with immune checkpoint inhibitors . -

Melanoma Resistance :

In a study involving BRAF-mutant melanoma cell lines, 6-thio-dG was shown to overcome resistance to conventional therapies. The treatment led to significant apoptotic cell death compared to controls . -

Glioma Efficacy :

Research involving patient-derived xenografts (PDX) demonstrated that 6-thio-dG effectively reduced tumor size and proliferation in glioma models, with minimal toxicity observed in normal astrocytes .

Research Findings

Recent studies have elucidated several critical aspects of 6-thio-dG's biological activity:

- Induction of Telomeric DNA Damage : Studies have shown that 6-thio-dG causes specific DNA damage localized at the telomeres, triggering apoptotic pathways in cancer cells .

- Immune Response Activation : The modification of telomeres by 6-thio-dG appears to enhance the immunogenicity of tumors, potentially converting "cold" tumors into "hot" tumors responsive to immune therapies .

- Safety Profile : Clinical evaluations suggest a favorable safety profile for 6-thio-dG, with limited adverse effects reported during trials .

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVJRXQHFJXZFZ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64039-27-6 (mono-hydrate) | |

| Record name | beta-2'-Deoxythioguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021345 | |

| Record name | beta-Thioguanosine deoxyriboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-61-7 | |

| Record name | 2′-Deoxy-6-thioguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-2'-Deoxythioguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Thioguanosine deoxyriboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-DEOXYTHIOGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR0RFB46DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-THIOGUANIDINE DEOXYRIBOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.